molecular formula C26H43N9O21P2 B1497393 Hiltonol

Hiltonol

Cat. No.: B1497393
M. Wt: 879.6 g/mol
InChI Key: MRYYMYCQXMFJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiltonol, also known as polyinosinic-polycytidilic acid, is a synthetic double-stranded ribonucleic acid that mimics viral genetic material. It is primarily used as an immune adjuvant in cancer immunotherapy and vaccine development. This compound is known for its ability to activate the immune system by stimulating the production of interferons and other cytokines, making it a valuable tool in both research and clinical settings .

Preparation Methods

Hiltonol is synthesized by combining polyinosinic acid and polycytidilic acid, which are homopolymers of inosinic acid and cytidylic acid, respectively. These two strands are annealed to form a double-stranded structure. The synthetic process involves stabilizing the double-stranded ribonucleic acid with poly-L-lysine and carboxymethylcellulose to enhance its stability and biological activity .

Chemical Reactions Analysis

Hiltonol undergoes various chemical reactions, primarily involving its interaction with cellular receptors and enzymes. Some of the key reactions include:

Mechanism of Action

Hiltonol exerts its effects by activating toll-like receptor 3 (TLR3) and melanoma differentiation-associated protein 5 (MDA5) pathways. Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of type I interferons and other cytokines. This activation enhances the immune response by promoting the recruitment and activation of immune cells, such as natural killer cells, dendritic cells, and T cells .

Comparison with Similar Compounds

Hiltonol is often compared to other synthetic double-stranded ribonucleic acids, such as polyinosinic-polycytidilic acid stabilized with poly-L-lysine and carboxymethylcellulose. While these compounds share similar mechanisms of action, this compound is unique in its enhanced stability and biological activity due to its specific formulation. Other similar compounds include:

This compound’s unique formulation and stability make it a valuable tool in both research and clinical applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H43N9O21P2

Molecular Weight

879.6 g/mol

IUPAC Name

4-aminobutylcarbamic acid;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;2-hydroxyacetic acid

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C5H12N2O2.C2H4O3/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;6-3-1-2-4-7-5(8)9;3-1-2(4)5/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);7H,1-4,6H2,(H,8,9);3H,1H2,(H,4,5)

InChI Key

MRYYMYCQXMFJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCNC(=O)O)CN.C(C(=O)O)O

Synonyms

hiltonol
P.I.C.L.C.
poly ICLC
poly ICLC, sodium salt
poly-ICLC
polyriboinosinic-polyribocytidylic acid-polylysine carboxymethylcellulose

Origin of Product

United States

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